(4-Methylthiazol-5-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(4-Methylthiazol-5-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a thiazole ring, a pyridine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylthiazol-5-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable electrophile. The pyridine ring is often incorporated through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures. Continuous flow chemistry might also be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(4-Methylthiazol-5-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methanone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted methanone derivatives.
Scientific Research Applications
(4-Methylthiazol-5-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methylthiazol-5-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The pyrrolidine ring can influence the compound’s overall conformation, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
(4-Methylthiazol-5-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: Unique due to the combination of thiazole, pyridine, and pyrrolidine rings.
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Pyridine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Pyrrolidine derivatives: Important in medicinal chemistry for their role in drug design.
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which provides a versatile scaffold for developing new compounds with enhanced biological activities and improved pharmacokinetic properties.
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-13(20-9-16-10)14(18)17-7-5-11(8-17)19-12-4-2-3-6-15-12/h2-4,6,9,11H,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBIOWKDOLNJLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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